

Performance Comparison of Nickel-Cobalt Selenides

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Compound Focus: Nickel selenate

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The table below summarizes the electrochemical performance of various nickel-cobalt selenide compositions and composites as electrode materials.

Material Composition	Specific Capacity / Capacitance	Rate Capability / Retention	Cycle Life Stability	Reference
$\text{Ni}_{0.6}\text{Co}_{0.4}\text{Se}_2$	1580 F g ⁻¹ @ 1 A g ⁻¹ [1] [2]	1205 F g ⁻¹ @ 20 A g ⁻¹ (~76% retention) [1] [2]	~90% retention after 20,000 cycles @ 10 A g ⁻¹ [1] [2]	
NCoSe (1.8 mmol Se)	252 C g ⁻¹ @ 1 A g ⁻¹ [3]	182 C g ⁻¹ @ 20 A g ⁻¹ (~72% retention) [3]	Information missing	
$\text{Co}_{0.5}\text{Ni}_{0.5}\text{Se}_2/\text{NCNT}$	6.2 mA h cm ⁻³ (Volumetric) @ 4 mA cm ⁻² [4]	Information missing	~86% capacity retention after 10,000 cycles @ 10 mA cm ⁻² [4]	
$\text{NiCoSe}_2\text{-Zn15/30PPy}$	1370.5 C g ⁻¹ @ 0.5 A g ⁻¹ [5]	Information missing	94.3% capacity retention after 5,000 cycles [5]	

Material Composition	Specific Capacity / Capacitance	Rate Capability / Retention	Cycle Life Stability	Reference
NCS _e -E (Potentiostatic Strengthened)	3830 mC cm ⁻² @ 1 mA cm ⁻² [6]	72.0% capacity retention @ 50 mA cm ⁻² [6]	~86.2% retention after 5,000 cycles [6]	

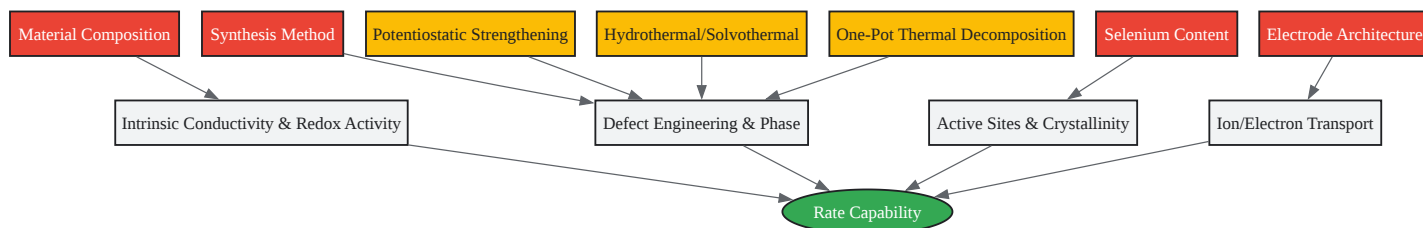
Key Experimental Methodologies

The high performance of these materials is closely linked to their synthesis and processing methods. Here are details of key experimental protocols cited:

- **Potentiostatic Strengthening Tactic for Defect Engineering** [6]: This in situ method is used to create oxygen vacancy-rich nickel-cobalt selenate (NCS_e-E). The Ni-Co selenide precursor on a carbon cloth electrode is subjected to a constant potential (the specific value is not detailed in the abstract) in a 1 M KOH electrolyte for a set duration. This process drives a phase transition to a selenate, during which partial leaching of selenite ions generates numerous oxygen vacancies and grain boundaries, enhancing charge storage kinetics.
- **Hydrothermal Synthesis for NixCo1-xSe2** [1] [2]: A series of NixCo1-xSe2 samples are typically prepared via a two-step solvothermal method. First, a nickel-cobalt precursor is synthesized. This precursor is then reacted with a selenium source (e.g., Na₂SeO₃) in a sealed autoclave at elevated temperatures (e.g., 160-180°C) for several hours, allowing for the controlled crystallization of the selenide phase.
- **One-Pot Synthesis of NCSe Nanoparticles** [3]: This simplified method involves dissolving nickel and cobalt acetylacetonates in oleylamine, which acts as both a solvent and reducing agent. Selenium powder is added to the mixture, and the solution is heated to a high temperature (e.g., 300°C) under an inert atmosphere to nucleate and grow the NCSe nanoparticles in a single step.

Key Factors Influencing Rate Capability

The rate capability, which indicates how well a material performs at high charging/discharging speeds, is influenced by several factors, as illustrated below.



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(Core factors determining the rate capability of nickel-cobalt selenide materials)

- **Optimized Composition:** A **Ni/Co ratio of 0.6/0.4** is frequently reported as optimal, leveraging the synergistic effect where cobalt enhances electrical conductivity and nickel provides high redox activity [1] [2].
- **Defect Engineering:** Introducing **oxygen vacancies** through methods like potentiostatic strengthening creates more active sites and significantly improves charge storage kinetics and ion diffusion [6].
- **Selenium Content:** The amount of selenium is crucial. **Moderate selenium levels (e.g., 1.8 mmol)** help form a highly active phase with sufficient crystallinity, maximizing capacity and rate performance [3].
- **Conductive Composites:** Integrating selenides with conductive matrices like **carbon nanofibers (CNF)** [7] or **polypyrrole (PPy)** [5] enhances electrical conductivity, provides structural stability, and mitigates aggregation, leading to superior rate capability and cycling life.

Research Outlook

The field continues to evolve with strategies like **cation doping (e.g., Zinc)** [5] and the construction of advanced **core-shell or 3D coaxial structures** [7] [4] to further push the boundaries of performance. When comparing materials, it is essential to consider the specific synthesis parameters and electrode architecture, as these factors are integral to the reported electrochemical properties.

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References

1. Nickel-cobalt selenide as high-performance and long-life ... [sciencedirect.com]
2. Nickel-cobalt selenide as high-performance and long-life ... [pubmed.ncbi.nlm.nih.gov]
3. Preparation and electrochemical properties of nickel and ... [sciencedirect.com]
4. Coaxial nickel cobalt selenide/nitrogen-doped carbon ... [pubs.rsc.org]
5. Zincronized NiCo selenides coupled with polypyrrole [pmc.ncbi.nlm.nih.gov]
6. Potentiostatic strengthening tactic for constructing defects ... [sciencedirect.com]
7. Synergistic integration of ternary nickel–cobalt–selenium ... [sciencedirect.com]

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